molecular formula C10H18O4 B101651 Diethyl 2-methylglutarate CAS No. 18545-83-0

Diethyl 2-methylglutarate

Cat. No. B101651
CAS RN: 18545-83-0
M. Wt: 202.25 g/mol
InChI Key: SHSCLYKFOFTZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-methylglutarate is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals and the study of molecular structures and their properties. Although the provided papers do not directly discuss diethyl 2-methylglutarate, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand diethyl 2-methylglutarate.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that are designed to introduce specific functional groups or structural features. For instance, the synthesis of 2-(N,N-diethylamino)-2-phenylglutarimide derivatives involves modifications to the phenyl group to study structure-activity relationships in antiepileptic drugs . Similarly, the synthesis of diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates through a one-pot three-component condensation reaction highlights a method that could potentially be adapted for the synthesis of diethyl 2-methylglutarate .

Molecular Structure Analysis

The molecular structure of compounds closely related to diethyl 2-methylglutarate is crucial for their function and interaction with biological targets. For example, the crystal structures of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates show how hydrogen bonding and regioisomerism affect their supramolecular architecture . This information is valuable for understanding how diethyl 2-methylglutarate might interact with other molecules and form crystal structures.

Chemical Reactions Analysis

The reactivity of compounds similar to diethyl 2-methylglutarate is influenced by their functional groups and molecular geometry. The isomerization of N-aryl substituted diethyl 3-aminoglutaconates demonstrates how the presence of a double bond allows for isomeric forms that can interchange under certain conditions . This knowledge can be applied to predict the chemical behavior of diethyl 2-methylglutarate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure and composition. The synthesis of 2-methyl-(1Z,3E)-butadiene-1,3,4-tricarboxylic acid, a compound related to diethyl 2-methylglutarate, reveals how steric hindrance affects its ability to assume certain structures, which in turn influences its physical properties . Additionally, the study of the crystal and molecular structure of diethyl ether of 2-[(phenyl-(phenyl-o-carboranyl)-methyl]malonic acid provides insights into the relationship between structure and cytotoxic activity, which could be relevant for understanding the properties of diethyl 2-methylglutarate .

Scientific Research Applications

Radiation-Induced Radicals Studies

Diethyl 2-methylglutarate and its derivatives have been the subject of radiation chemistry studies. An EPR study on gamma radiation-induced radicals of 2-methylglutaric acid (a derivative of Diethyl 2-methylglutarate) was conducted, revealing the formation of specific radicals and assessing their stability at room temperature. This research provides insights into the behavior of this substance under gamma radiation, potentially informing its handling and storage in scientific contexts (Dicle, 2015).

Environmental Monitoring

Research involving Diethyl 2-methylglutarate extends into environmental studies. One such study systematically surveyed the presence of 1300 substances, including Diethyl 2-methylglutarate, in surface water samples from Tianjin, North China. This comprehensive approach aimed to understand the extent of environmental pollution by organic micro-pollutants, highlighting the broader ecological implications of this substance and similar chemicals (Kong et al., 2015).

Anticorrosion Properties

The chemical properties of Diethyl 2-methylglutarate-related compounds have been leveraged in material sciences as well. Studies have synthesized derivatives like diethyl (phenylamino) methyl) phosphonate and assessed their efficacy as corrosion inhibitors. This research is crucial for industries that require materials with longevity and resistance to corrosive environments. The studies provide valuable insights into the effectiveness of these compounds in protecting metallic surfaces against corrosion, potentially leading to more durable and longer-lasting materials (Moumeni et al., 2020).

properties

IUPAC Name

diethyl 2-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCLYKFOFTZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300218
Record name 1,5-Diethyl 2-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-methylglutarate

CAS RN

18545-83-0
Record name 1,5-Diethyl 2-methylpentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18545-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-methylglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018545830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18545-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diethyl 2-methylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-methylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-methylglutarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2-methylglutarate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-methylglutarate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-methylglutarate
Reactant of Route 5
Diethyl 2-methylglutarate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-methylglutarate

Citations

For This Compound
6
Citations
J Kagan, L Tolentino, MG Ettlinger - The Journal of Organic …, 1975 - ACS Publications
All four isomeric diethyl «-methyl-and-methylglutaconates (diethyl 3-methyl-l-propene-l, 3-dicarboxylate and 1-methyl-1-propene-l, 3-dicarboxylate, respectively) havebeen preparedfor …
Number of citations: 25 pubs.acs.org
GM Strunz - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
… acyloin intermediate 17 [via the bis(trimethylsilyl) ether], from diethyl 2-methylglutarate, using conventional acyloin conditions. The quest for a short, operationally simple, and efficient …
Number of citations: 17 pubs.acs.org
TW Smith, GB Butler - The Journal of Organic Chemistry, 1978 - ACS Publications
Mechanisms in cyclizationof radicals (eg, those involved in cyclopolymerization of 1, 6-dienes) havebeen exam-ined. The products obtainedfrom the reactions of tributyltin hydride (…
Number of citations: 54 pubs.acs.org
DJ Robinson - 1972 - search.proquest.com
… Diethyl Acetylsuccinate Diethyl Glutarate Diethyl 3-Hydroxyglutarate Diethyl 2-Methylglutarate Diethyl 3-Methylglutarate Diethyl 3. 3-Dimethylglutarate Ethyl Acetate Ethyl Propionate …
Number of citations: 0 search.proquest.com
PR Stapp, DS Weinberg - The Journal of Organic Chemistry, 1969 - ACS Publications
… Methyl-l,5-pentanediol was prepared in 70% yield by lithium aluminum hydride reduction of diethyl 2-methylglutarate according to the procedure for preparation of 2-ra-amyl-l,5-…
Number of citations: 14 pubs.acs.org
RL Willer, EL Eliel - Journal of the American Chemical Society, 1977 - ACS Publications
The conformational freeenergies (-AG’s) of methylgroups at the 2-, 3-, and 4-positions of thiane have been determined tobe 1.42±0.07, 1.40±0.07, and 1.80±0.10 kcal/mol, respectively, …
Number of citations: 72 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.